1-Methyl-4-phenyl-5-aminopyrazole
Overview
Description
1-Methyl-4-phenyl-5-aminopyrazole is a heterocyclic compound with the empirical formula C10H11N3. It belongs to the family of 5-aminopyrazole derivatives, which find applications in pharmaceutical and agrochemical industries . The compound’s structure consists of a five-membered ring containing two adjacent nitrogen atoms, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles exhibit diverse functionality and stereochemical complexity, making them valuable synthetic intermediates in various fields.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors or post-functionalization reactions after forming the pyrazole ring. Researchers have explored various strategies to efficiently prepare pyrazole derivatives, taking advantage of recent advances in synthetic medicinal chemistry .
Molecular Structure Analysis
This compound has an aromatic five-membered ring with two adjacent nitrogen atoms. Its structure provides diverse functionality and stereochemical complexity, making it a versatile scaffold for various applications .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including functionalization at the three remaining positions in the ring. These reactions lead to structurally diverse pyrazole derivatives with different properties and applications .
Scientific Research Applications
Corrosion Inhibition
Compounds similar to 1-Methyl-4-phenyl-5-aminopyrazole, such as certain bipyrazole and pyranopyrazole derivatives, have been studied for their inhibitory effects on the corrosion of metals in acidic media. These compounds show significant inhibition efficiencies, acting as efficient inhibitors for materials like pure iron and mild steel in corrosive environments (Chetouani et al., 2005); (Yadav et al., 2016).
Anticonvulsant Activity
Several studies have focused on the anticonvulsant activities of compounds structurally related to this compound. For example, certain 3-aminopyrroles and related derivatives have shown considerable anticonvulsant activity with a notable lack of neurotoxicity (Unverferth et al., 1998).
Fluorescent Brightening Agents
Compounds derived from 5-Amino-3-methyl-1-phenylpyrazole have been evaluated for their potential as fluorescent brightening agents. These compounds include pyrazolo[3,4,-b]pyridines and diazonium salts, which have shown interesting spectral properties (Tagdiwala & Rangnekar, 2007).
Phototransposition Chemistry
Research into the photophysical and photochemical properties of 1-phenylpyrazole and its derivatives, including this compound, has revealed insights into their phototransposition via a specific permutation pathway. This research contributes to understanding the chemical behavior of these compounds under light exposure (Pavlik et al., 1993).
Synthesis and Evaluation of Derivatives
A wide range of pyrazole derivatives, including those related to this compound, have been synthesized and evaluated for various biological properties, including antimicrobial, antituberculosis, and antioxidant activities. This research demonstrates the diverse potential applications of these compounds in pharmaceuticals and healthcare (Kalaria et al., 2014).
Mechanism of Action
Target of Action
1-Methyl-4-phenyl-5-aminopyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives are advantageous frameworks that provide useful ligands for receptors or enzymes . .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit enzymes such as p38MAPK and COX .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their interaction with different targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, influencing the reactivity of the compound and potentially impacting its role in biochemical reactions .
Cellular Effects
Related pyrazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-4-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(11)9(7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCXVQVDKKHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374978 | |
Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30823-52-0 | |
Record name | 1-Methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30823-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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